A Technical Guide to (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery
A Technical Guide to (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS Number: 623583-10-8), a fluorinated chiral building block of significant interest in contemporary medicinal chemistry. We will dissect the strategic importance of geminal difluorination within the pyrrolidine scaffold, detail its synthesis, and illuminate its critical role in the development of potent therapeutics, with a particular focus on its application in the synthesis of pan-Aurora kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.
Introduction: The Strategic Advantage of Fluorinated Heterocycles
The deliberate incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design.[1] Heterocyclic moieties are present in approximately 85% of all biologically active compounds, providing a three-dimensional framework essential for target engagement.[2] The introduction of fluorine can profoundly modulate a molecule's physicochemical properties in a predictable manner. The carbon-fluorine bond is exceptionally strong and not commonly found in nature, which often imparts enhanced metabolic stability, increasing a drug's half-life.[3] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups, improving bioavailability and target affinity.[4]
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride emerges from this strategy as a highly valuable chiral building block. The pyrrolidine ring is a privileged scaffold, frequently found in molecules targeting the central nervous system (CNS).[5] The geminal difluoro group at the 4-position introduces a permanent dipole without adding significant steric bulk, a feature that can enhance binding interactions and improve membrane permeability. Its stereochemically defined (S)-configuration is crucial for creating enantiomerically pure drugs, which is paramount for optimizing therapeutic efficacy and minimizing off-target side effects.[5]
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 623583-10-8 | [6][7] |
| Molecular Formula | C₅H₁₀ClF₂NO | [7] |
| Molecular Weight | 173.59 g/mol | [7] |
| IUPAC Name | (2S)-4,4-difluoropyrrolidin-2-ylmethanol;hydrochloride | [8] |
| Purity | Typically ≥97% | [9] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | [7] |
Structural Representation:
Caption: 2D Structure of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride.
Synthesis Protocol
The synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a multi-step process that requires careful control of stereochemistry. The following protocol is a representative synthesis derived from established methodologies for fluorinated prolinol derivatives. The key transformations involve the protection of the starting material, fluorination of a keto-intermediate, and subsequent reduction and deprotection.
Synthetic Workflow Diagram:
Caption: High-level synthetic workflow for the target compound.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl (2S)-4,4-difluoro-2-(methoxycarbonyl)pyrrolidine-1-carboxylate
-
Rationale: This initial step introduces the key geminal difluoro moiety. The starting material, Boc-(S)-4-Oxo-proline methyl ester, is readily available. Deoxofluor or diethylaminosulfur trifluoride (DAST) are effective reagents for converting the ketone to a difluoride. The Boc protecting group is stable under these conditions and prevents unwanted side reactions at the nitrogen.
-
Methodology:
-
To a solution of Boc-(S)-4-Oxo-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add Deoxofluor (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the difluorinated intermediate.
-
Step 2: Synthesis of tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Rationale: The methyl ester is selectively reduced to the primary alcohol. Lithium borohydride (LiBH₄) is a suitable reducing agent for this transformation, being less reactive than lithium aluminum hydride (LiAlH₄) and thus offering better chemoselectivity.
-
Methodology:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.
-
Add a solution of LiBH₄ (2.0 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is often of sufficient purity for the next step, or can be purified by column chromatography if necessary.[10]
-
Step 3: Synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
-
Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the free amine, which is isolated as its hydrochloride salt for improved stability and handling.
-
Methodology:
-
Dissolve the Boc-protected alcohol from Step 2 in a solution of 4M HCl in 1,4-dioxane or methanol.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting solid is triturated with diethyl ether or a mixture of ether/hexane, filtered, and dried under vacuum to afford (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride as a solid.
-
Application in Drug Discovery: Synthesis of Pan-Aurora Kinase Inhibitors
A prime application of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is in the synthesis of pyrrolotriazine-based pan-Aurora kinase inhibitors.[11] Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to several cancers, making them attractive oncology targets.[12]
The chiral difluoropyrrolidinyl methanol moiety is typically introduced to the heterocyclic core via a nucleophilic substitution reaction. The hydroxyl group is first converted to a better leaving group, such as a mesylate or tosylate, which is then displaced by a nucleophilic nitrogen on the pyrrolotriazine scaffold.
Workflow for Inhibitor Synthesis:
Caption: General workflow for incorporating the building block into an Aurora Kinase Inhibitor.
Representative Experimental Protocol (Derived from[11]):
Step A: Synthesis of ((S)-4,4-Difluoropyrrolidin-2-yl)methyl methanesulfonate
-
Methodology:
-
To a solution of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to provide the crude mesylate, which is often used directly in the next step.
-
Step B & C: Coupling with Pyrrolotriazine Core
-
Methodology:
-
To a solution of the pyrrolotriazine core (e.g., a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative) (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the crude mesylate from Step A (1.1 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by preparative HPLC or column chromatography.
-
Structure-Activity Relationship (SAR) Insights:
In the development of pyrrolotriazine-based Aurora kinase inhibitors, the (S)-(4,4-Difluoropyrrolidin-2-yl)methanol moiety has proven to be a critical component for achieving high potency.[11] The difluorination at the 4-position is thought to enhance cellular activity and improve pharmacokinetic properties compared to non-fluorinated or mono-fluorinated analogs. The stereochemistry at the 2-position is also crucial for optimal binding to the kinase active site.
Conclusion
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a powerful and versatile chiral building block for modern drug discovery. Its unique combination of a privileged pyrrolidine scaffold, stereochemical purity, and the strategic placement of a geminal difluoro group offers significant advantages in the design of novel therapeutics. As demonstrated by its successful application in the synthesis of potent pan-Aurora kinase inhibitors, this compound provides a valuable tool for medicinal chemists to enhance the metabolic stability, bioavailability, and target affinity of their lead compounds. The detailed synthetic protocols and application workflows provided in this guide are intended to facilitate its broader use in the scientific community, accelerating the discovery of new and effective medicines.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
-
MySkinRecipes. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride. [Link]
-
J&K Scientific LLC. (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride | 623583-10-8. [Link]
-
Nine Chongqing Chemdad Co., Ltd. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. [Link]
-
PubChem. (2S)-4,4-difluoropyrrolidin-2-ylmethanol;hydrochloride. [Link]
-
PubChem. tert-Butyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]
- Liu, G., et al. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5296-5300.
- Kollareddy, M., Zheleva, D., Dzubak, P., Brahmkshatriya, P. S., Lepsik, M., & Hajduch, M. (2012). Aurora kinase inhibitors: progress towards the clinic.
Sources
- 1. Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 6. labsolu.ca [labsolu.ca]
- 7. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. CN1771234A - Process for preparing pyrrolotriazine kinase inhibitors - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride, CasNo.623583-10-8 nanjing bam biomedical technology co.,ltd China (Mainland) [njbam.lookchem.com]

